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molecular formula C9H10FN B1286757 4-Cyclopropyl-2-fluoroaniline CAS No. 893739-89-4

4-Cyclopropyl-2-fluoroaniline

Cat. No. B1286757
M. Wt: 151.18 g/mol
InChI Key: ORYUOTZNRAIMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921514B2

Procedure details

4-Cyclopropyl-2-fluoro-1-nitrobenzene (prepared as described in General Procedure 1.2C) (2.2 g, 12.14 mmol) was dissolved in 7 mL of an ethanol:THF:water 3:3:1 (v/v) mixture. To this was added ammonium chloride (1.02 g, 19.07 mmol) followed by iron powder (3.50 g, 62.7 mmol). The resulting mixture was heated in a 90° C. oil bath under a nitrogen atmosphere with rapid stirring for one hour. The reaction mixture was vacuum filtered through a sand and diatomaceous earth plug. The filtrate was concentrated in vacuo and the residue partitioned between dichloromethane and water. The organic phase was washed with brine, dried (MgSO4) and concentrated in vacuo to provide an orange oil (1.90 g).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
ethanol THF water
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 g
Type
catalyst
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[C:6]([F:13])[CH:5]=2)[CH2:3][CH2:2]1.[Cl-].[NH4+]>C(O)C.C1COCC1.O.[Fe]>[CH:1]1([C:4]2[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([F:13])[CH:5]=2)[CH2:3][CH2:2]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])F
Name
ethanol THF water
Quantity
7 mL
Type
solvent
Smiles
C(C)O.C1CCOC1.O
Step Two
Name
Quantity
1.02 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with rapid stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a sand and diatomaceous earth plug
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between dichloromethane and water
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C1=CC(=C(N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 103.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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